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Introduction
Volasertib, with the chemical formula C23H21FN4O6, also known as BI 6727, is a potent and

selective small molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator

of the cell cycle, playing a crucial role in mitotic entry, spindle formation, and cytokinesis.[4][5]

[6] Overexpression of PLK1 is a common feature in a wide range of human cancers and is

often associated with poor prognosis, making it an attractive target for therapeutic intervention.

[5][7] Volasertib competitively binds to the ATP-binding pocket of PLK1, leading to G2/M cell

cycle arrest and subsequent apoptosis in cancer cells.[1][5] These application notes provide a

comprehensive overview of the use of Volasertib in cancer research, including detailed

experimental protocols, quantitative data, and pathway visualizations to guide researchers in its

application for developing targeted cancer therapies.

Data Presentation
In Vitro Efficacy of Volasertib
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth

inhibitory concentration (GI50) of Volasertib in various cancer cell lines, demonstrating its

potent anti-proliferative activity.
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Cell Line
Cancer
Type

Assay Type
Incubation
Time (h)

IC50 / GI50
(nM)

Reference

HCT116
Colon

Carcinoma

Growth

Inhibition
72 23 [8]

NCI-H460

Non-Small

Cell Lung

Cancer

Growth

Inhibition
72 21 [8]

BRO Melanoma
Growth

Inhibition
72 11 [9]

GRANTA-519
B-cell

Lymphoma

Growth

Inhibition
72 15 [8]

HL-60

Acute

Myeloid

Leukemia

Growth

Inhibition
72 32 [8]

THP-1

Acute

Myeloid

Leukemia

Growth

Inhibition
72 36 [8]

Raji
Burkitt's

Lymphoma

Growth

Inhibition
72 37 [8]

KASUMI-1

Acute

Myeloid

Leukemia

Growth

Inhibition
72 170 ± 51 [1]

KG-1

Acute

Myeloid

Leukemia

Growth

Inhibition
72 150 ± 67 [1]

MOLM-13

Acute

Myeloid

Leukemia

Growth

Inhibition
72 57 ± 44 [1]

MV4;11

Acute

Myeloid

Leukemia

Growth

Inhibition
- 4.6 [2]
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K562

Chronic

Myeloid

Leukemia

Growth

Inhibition
- 14.1 [2]

HEL
Erythroleuke

mia

Growth

Inhibition
- 17.7 [2]

BEL7402
Hepatocellula

r Carcinoma
MTT Assay 72 6 [10]

HepG2
Hepatocellula

r Carcinoma
MTT Assay 72 2854 [10]

SMMC7721
Hepatocellula

r Carcinoma
MTT Assay 72 3970 [10]

SK-Hep-1
Hepatocellula

r Carcinoma
MTT Assay 72 7025 [10]

In Vivo Efficacy of Volasertib in Xenograft Models
This table summarizes the anti-tumor activity of Volasertib in various preclinical xenograft

models.
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Cancer
Type

Cell Line /
Model

Animal
Model

Volasertib
Dose and
Schedule

Outcome Reference

Acute

Myeloid

Leukemia

MOLM-13

(subcutaneou

s)

Nude mice

20 or 40

mg/kg, i.v.,

once a week

Dose-

dependent

tumor growth

inhibition (T/C

values of

20% and

53%)

[11]

Acute

Myeloid

Leukemia

MOLM-13

(disseminate

d)

Nude mice

20 or 40

mg/kg, i.v.,

once a week

Increased

median

survival

(150% and

220%

increase)

[11]

Acute

Myeloid

Leukemia

MV-4-11

(disseminate

d)

Nude mice

20 or 40

mg/kg, i.v.,

once a week

Increased

median

survival

(>85%

increase at

40 mg/kg)

[11]

Hepatocellula

r Carcinoma

BEL7402

(subcutaneou

s)

Nude mice 15 mg/kg

75.4% tumor

growth

inhibition

[10]

Hepatocellula

r Carcinoma

HepG2

(subcutaneou

s)

Nude mice 15 mg/kg

52.9% tumor

growth

inhibition

[10]

Chordoma CD3 (PDX) Nude mice

10

mg/kg/day,

p.o., 4

days/week

No significant

tumor growth

response

[1]
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Glioma
GSC272

(intracranial)
Nude mice

10 mg/kg

(with 10 Gy

radiation)

Significantly

inhibited

tumor growth

and

prolonged

median

survival

[12]

Clinical Trial Data for Volasertib
The following table presents key findings from clinical trials of Volasertib in patients with Acute

Myeloid Leukemia (AML) and solid tumors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.oncotarget.com/article/24041/text/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Phase Cancer Type
Treatment
Regimen

Key Outcomes Reference

Phase II

Acute Myeloid

Leukemia

(elderly, unfit for

intensive chemo)

Volasertib + Low-

Dose Cytarabine

(LDAC) vs.

LDAC alone

Objective

Response Rate

(ORR): 31% vs.

13.3%; Median

Event-Free

Survival (EFS):

5.6 vs. 2.3

months

[13][14]

Phase III (POLO-

AML-2)

Acute Myeloid

Leukemia

(elderly, unfit for

intensive chemo)

Volasertib +

LDAC vs.

Placebo + LDAC

ORR: 25.2% vs.

16.8% (not

statistically

significant in

primary analysis)

[14]

Phase I
Advanced Solid

Tumors

Volasertib

monotherapy

(dose escalation)

Maximum

Tolerated Dose

(MTD): 400 mg

every 3 weeks;

Partial responses

observed in

ureteral cancer

and melanoma.

[9]

Phase I
Relapsed/Refract

ory AML

Volasertib

monotherapy

(dose escalation)

MTD not yet

determined;

Antileukemic

activity observed.

[15]

Phase I
Relapsed/Refract

ory AML

Volasertib +

LDAC

MTD of

Volasertib: 350

mg; Antileukemic

activity observed.

[15]

Phase I

(Pediatric)

Acute Leukemia

or Advanced

Solid Tumors

Volasertib

monotherapy

(dose escalation)

MTD in children

2 to <12 years

[16]
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not reached at

300 mg/m².

Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of Volasertib on cancer cell proliferation using a

resazurin-based assay (e.g., AlamarBlue).

Materials:

Cancer cell line of interest

Complete cell culture medium

Volasertib (BI 6727)

Dimethyl sulfoxide (DMSO)

96-well plates

Resazurin-based cell viability reagent (e.g., AlamarBlue)

Fluorescence plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them

to adhere overnight.

Drug Preparation: Prepare a stock solution of Volasertib in DMSO. Further dilute the stock

solution in complete culture medium to achieve the desired final concentrations.

Treatment: Remove the overnight culture medium from the cells and add 100 µL of medium

containing various concentrations of Volasertib or vehicle control (DMSO) to the respective

wells.
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with

5% CO2.

Viability Assessment: Add 10 µL of the resazurin-based reagent to each well and incubate for

1-4 hours at 37°C, protected from light.

Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an

emission wavelength of 590 nm using a fluorescence plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The half-maximal effective concentration (EC50) can be determined from the dose-

response curve.[8]

Cell Cycle Analysis
This protocol outlines the procedure for analyzing the effect of Volasertib on the cell cycle

distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

Cancer cell line of interest

Complete cell culture medium

Volasertib (BI 6727)

Phosphate-buffered saline (PBS)

Ice-cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment: Seed cells and treat with various concentrations of Volasertib or vehicle

control for 24 hours.
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Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating

cells.

Washing: Wash the cells once with cold PBS.

Fixation: Resuspend the cell pellet in 300-500 µL of PBS and add 1 mL of ice-cold 70%

ethanol dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 30

minutes.[17]

Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing

RNase A.[18]

Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.[2]

[18]

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. At least 10,000

events should be acquired for each sample.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage

of cells in the G1, S, and G2/M phases of the cell cycle.[10][19]

Apoptosis Assay
This protocol describes the detection of apoptosis induced by Volasertib using Annexin V-FITC

and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

Cancer cell line of interest

Complete cell culture medium

Volasertib (BI 6727)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)
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Flow cytometer

Procedure:

Cell Treatment: Seed cells and treat with various concentrations of Volasertib or vehicle

control for 48-72 hours.

Cell Harvesting: Collect both floating and adherent cells.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of

approximately 1 x 10^6 cells/mL.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.[20][21]

Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells

by flow cytometry within one hour.

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ /

PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell

populations.[20]

Western Blot Analysis
This protocol details the procedure for analyzing the protein expression levels of PLK1 and

downstream signaling molecules following Volasertib treatment.

Materials:

Cancer cell line of interest

Complete cell culture medium

Volasertib (BI 6727)
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1, anti-cleaved PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with Volasertib for the desired time, then lyse the cells

in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an

SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Add ECL substrate to the membrane and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of Volasertib in

a subcutaneous xenograft mouse model.

Materials:

Cancer cell line of interest

Immunocompromised mice (e.g., nude mice)

Matrigel (optional)

Volasertib (BI 6727)

Vehicle control solution

Calipers

Procedure:

Cell Preparation: Harvest cancer cells and resuspend them in PBS, with or without Matrigel.

Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^7 cells into the flank of

each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the

mice into treatment and control groups.

Drug Administration: Administer Volasertib (e.g., 10-40 mg/kg) or vehicle control via the

desired route (e.g., intravenous or oral) and schedule (e.g., once or twice weekly).[11]

Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight measurement, immunohistochemistry).

Data Analysis: Compare the tumor growth inhibition between the treatment and control

groups.

Visualization of Signaling Pathways and Workflows
PLK1 Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the central role of PLK1 in regulating the G2/M transition of

the cell cycle. Volasertib inhibits PLK1, leading to a cascade of events that ultimately results in

mitotic arrest and apoptosis.
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Caption: PLK1 signaling in the G2/M transition and its inhibition by Volasertib.

Experimental Workflow for In Vitro Analysis of Volasertib
The following diagram outlines a typical workflow for the in vitro characterization of Volasertib's

anti-cancer effects.
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Caption: A standard workflow for the in vitro evaluation of Volasertib.

Logical Relationship of Volasertib's Mechanism of
Action
This diagram illustrates the logical progression from PLK1 inhibition by Volasertib to the

ultimate cellular outcomes in cancer cells.
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Caption: The mechanistic cascade of Volasertib leading to anti-tumor effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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